molecular formula C11H9NO4S B14906935 Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate

Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B14906935
M. Wt: 251.26 g/mol
InChI Key: ORKWJTXBLNERGS-UHFFFAOYSA-N
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Description

Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate is a high-purity chemical compound for research and development. With the molecular formula C12H9NO5S, this sophisticated molecule features a hybrid heterocyclic structure, incorporating both thiophene and furan rings linked by a carboxamide group. The thiophene moiety is a privileged scaffold in medicinal chemistry, known for its versatile biological properties and its presence in numerous U.S. FDA-approved drugs across various classes, including anti-inflammatory, antimicrobial, anticancer, and central nervous system agents . This specific structural architecture makes this compound a valuable intermediate for synthetic organic chemists. It is primarily intended for the discovery and development of novel bioactive molecules. Researchers can utilize this compound as a key building block to create libraries of analogues for structure-activity relationship (SAR) studies, particularly in hit-to-lead optimization campaigns. Its functional groups offer potential sites for further chemical modification, allowing for the exploration of new chemical space in drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

methyl 3-(furan-3-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C11H9NO4S/c1-15-11(14)9-8(3-5-17-9)12-10(13)7-2-4-16-6-7/h2-6H,1H3,(H,12,13)

InChI Key

ORKWJTXBLNERGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=COC=C2

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Approaches

Core Thiophene Intermediate Synthesis

The synthesis universally begins with functionalized thiophene precursors. Methyl 3-aminothiophene-2-carboxylate serves as a critical intermediate, synthesized via the Gewald reaction. This two-step process involves:

  • Cyclocondensation of 2-cyanoacetamide with elemental sulfur and aldehydes under basic conditions to form 2-aminothiophene derivatives.
  • Esterification using methanol in the presence of catalytic sulfuric acid to yield the methyl ester.

Alternative routes employ methyl 3-(chlorosulfonyl)thiophene-2-carboxylate , synthesized by treating thiophene-2-carboxylic acid with chlorosulfonic acid. This intermediate facilitates nucleophilic substitution with amines or amides.

Amidation Strategies for Furan-3-Carboxamide Incorporation

The furan-3-carboxamide group is introduced via:

Direct Amide Coupling

Activation of furan-3-carboxylic acid using 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC) enables coupling with methyl 3-aminothiophene-2-carboxylate. Typical conditions involve dichloromethane or dimethylformamide (DMF) at 0–25°C, yielding 65–85% after silica gel chromatography.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 80°C, 30 min) accelerates the coupling reaction between methyl 3-(chlorosulfonyl)thiophene-2-carboxylate and furan-3-carboxamide derivatives, achieving 70–75% yields with reduced side products.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Triethylamine or pyridine is critical for absorbing HCl byproducts during sulfonamide formation.

Table 1: Solvent Impact on Amidation Yield

Solvent Temperature (°C) Catalyst Yield (%)
Dichloromethane 25 HATU 78
DMF 0 DCC/DMAP 82
THF 25 EDC/HOBt 68

Regioselectivity Control

Steric and electronic factors govern substitution patterns. The thiophene ring’s 3-position is preferentially functionalized due to reduced steric hindrance compared to the 2- and 5-positions. Computational studies suggest that electron-withdrawing groups (e.g., carboxylate) deactivate the thiophene ring, directing electrophiles to the 3-position.

Advanced Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (120:1 to 10:1 v/v). Reverse-phase HPLC (C18 column, methanol/water) further isolates isomers with >95% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.62 (s, 1H, thiophene H-4), 7.30 (s, 1H, furan H-2), 3.98 (s, 3H, COOCH3).
  • IR (KBr): 1724 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).
  • HRMS : m/z calculated for C11H9NO4S [M+H]+: 268.0278; found: 268.0275.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Sequential Gewald reaction and amidation in a single vessel reduce purification steps. For example, reacting 2-cyanoacetamide, furan-3-carbonyl chloride, and methyl thioglycolate in ethanol with triethylamine yields the target compound in 60% yield.

Enzymatic Catalysis

Lipase-mediated esterification and amidation under aqueous conditions offer eco-friendly alternatives, though yields remain suboptimal (45–50%).

Industrial-Scale Considerations

Cost-Benefit Analysis of Reagents

HATU, while efficient, is prohibitively expensive for large-scale use (>$500/mol). Substituting cheaper activators like propane phosphonic acid anhydride (T3P) reduces costs by 40% with minimal yield loss.

Waste Stream Management

Sulfonic acid byproducts require neutralization with aqueous NaHCO3 before disposal. Solvent recovery systems (e.g., rotary evaporation followed by molecular sieves) reclaim >90% of DMF.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 3-(4-Ethoxybenzamido)Thiophene-2-Carboxylate ()
  • Structure : Features a 4-ethoxybenzamido group at position 3.
  • Synthesis: Likely involves coupling methyl 3-aminothiophene-2-carboxylate with 4-ethoxybenzoyl chloride.
Methyl 3-(3-(Trifluoromethyl)Benzamido)Thiophene-2-Carboxylate ()
  • Structure : Substituted with a 3-(trifluoromethyl)benzamido group.
  • Properties : The electron-withdrawing CF₃ group enhances electrophilic character, likely increasing metabolic stability in pharmaceutical applications .
Methyl 3-[(Sulfanylacetyl)Amino]Thiophene-2-Carboxylate ()
  • Structure : Contains a sulfanylacetyl group.
  • Synthesis: Prepared via reaction of methyl 3-aminothiophene-2-carboxylate with thioglycolic acid at 130°C under inert conditions.
  • Unique Feature : The thioether linkage may confer redox activity or metal-binding capabilities .

Physical and Spectral Properties

Data from analogs suggest trends in melting points, solubility, and spectral signatures:

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (¹H/¹³C)
Compound 2 () 223–226 C=O (1700), C=C (1600) δ 7.2–7.4 (aromatic H), 170 ppm (COOCH₃)
Compound 3 () 213–216 NH (3300), C=O (1680) δ 1.3 (t-Bu), 165 ppm (CONH)
Methyl 3-(CF₃-Benzamido) Derivative Not reported C=O (1690), C-F (1150) δ 7.8–8.1 (aromatic H), 160 ppm (COOCH₃)

The furan-3-carboxamido group in the target compound is expected to exhibit IR peaks for C=O (~1680 cm⁻¹) and furan C-O-C (~1250 cm⁻¹), with ¹H NMR signals near δ 6.5–7.5 for furan protons.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via amidation of methyl 3-aminothiophene-2-carboxylate with furan-3-carbonyl chloride. Key steps include:

  • Reacting methyl 3-aminothiophene-2-carboxylate with furan-3-carboxylic acid derivatives (e.g., acyl chlorides) in an inert atmosphere (N₂ or Ar) to prevent oxidation .
  • Optimizing temperature (e.g., 130°C for analogous reactions) and solvent choice (e.g., neat conditions or DMF) to enhance reaction efficiency .
  • Purification via reversed-phase HPLC using gradients like methanol-water (30%→100%) to isolate the product with ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methyl ester group (δ ~3.8–4.0 ppm for ¹H; δ ~165–170 ppm for ¹³C) and furan carboxamido NH (δ ~10–12 ppm, broad) .
  • IR Spectroscopy : Confirm amide C=O (~1650–1680 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) stretching vibrations .
  • HPLC-MS : Validate molecular weight (e.g., m/z calculated for C₁₂H₉NO₄S: 263.02) and purity .

Q. What are the recommended storage conditions and stability profiles for thiophene-2-carboxylate derivatives?

  • Methodological Answer :

  • Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .
  • Stability tests: Monitor degradation via accelerated aging (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC to assess impurity profiles .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound?

  • Methodological Answer :

  • Use software like AutoDock Vina to dock the compound into target protein pockets (e.g., enzymes or receptors). Prioritize interactions:
  • Furan and thiophene rings for π-π stacking with aromatic residues.
  • Carboxamido group for hydrogen bonding .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported synthetic yields for analogous thiophene-2-carboxylate derivatives?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., ester hydrolysis or undesired cyclization) .
  • Catalyst Screening : Test bases (e.g., Et₃N) or coupling agents (e.g., EDC/HOBt) to improve amidation efficiency .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for better heat/mass transfer, reducing side products .

Q. How does the furan-3-carboxamido substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Furan’s electron-rich nature may enhance conjugation with the thiophene ring .
  • Experimental Validation : Perform Hammett studies using substituted furan derivatives to correlate electronic effects with reaction rates (e.g., Suzuki couplings) .

Q. What are the challenges in achieving regioselective functionalization of the thiophene ring, and how can they be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., sulfonyl or amino) at C3 to direct electrophilic substitution to C5 .
  • Metal Catalysis : Use Pd-catalyzed C–H activation for selective cross-coupling reactions (e.g., with aryl halides) .

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